molecular formula C9H9NO B1402989 3-Cyclopropylisonicotinaldehyde CAS No. 1063960-86-0

3-Cyclopropylisonicotinaldehyde

Cat. No. B1402989
CAS RN: 1063960-86-0
M. Wt: 147.17 g/mol
InChI Key: KDYLTSWNWYBRIC-UHFFFAOYSA-N
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Description

3-Cyclopropylisonicotinaldehyde (3-CPA) is an isonicotinic acid derivative that is widely used in scientific research. It has been used in a variety of applications, including drug discovery and development, biochemistry, and physiology. 3-CPA is an attractive molecule due to its ability to form stable complexes with metal ions, its low toxicity, and its ability to act as an electron donor or acceptor. 3-CPA has been used in a variety of biochemical and physiological studies, and its use is increasing due to its versatility and potential applications.

Scientific Research Applications

1. Synthetic Utility in Organic Chemistry

Research has demonstrated that cyclopropane rings, such as those in 3-Cyclopropylisonicotinaldehyde, are valuable in synthetic organic chemistry. They serve as unique three-carbon synthons, useful in various synthetic transformations. The synthetic utility of cyclopropanols and related derivatives is emphasized, highlighting their reactivity modes like homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, among others (McDonald et al., 2020).

2. Role in Biosynthesis of Natural Products

Cyclopropane groups are crucial in the biosynthesis of various natural products, some of which have significant pharmaceutical applications. Studies have focused on the biosynthetic strategies for constructing cyclopropane rings, highlighting their roles in natural product formation and potential therapeutic applications (Thibodeaux et al., 2012).

3. Applications in Chemical Transformations

Donor-acceptor cyclopropanes, a category to which this compound belongs, are widely used in chemical transformations. Their application in [3 + 3]-cycloaddition reactions and the generation of structurally diverse pyridazine derivatives have been explored (Garve et al., 2016).

4. Pharmaceutical and Medicinal Applications

The cyclopropyl group, a key feature in this compound, has been found increasingly useful in drug development. Its structural and electronic properties make it an essential component in many preclinical and clinical drug molecules. The review by Talele (2016) focuses on the contributions of the cyclopropyl ring to the properties of drugs containing it, including potency enhancement and reduced off-target effects (Talele, 2016).

Safety and Hazards

Safety data for 3-Cyclopropylisonicotinaldehyde suggests that it should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

While specific future directions for 3-Cyclopropylisonicotinaldehyde are not explicitly mentioned in the available literature, the field of synthetic chemistry continues to evolve, with ongoing research into new synthetic strategies, environmental sustainability, and the development of novel compounds . These advancements could potentially impact the future use and development of compounds like this compound.

properties

IUPAC Name

3-cyclopropylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-3-4-10-5-9(8)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYLTSWNWYBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744797
Record name 3-Cyclopropylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1063960-86-0
Record name 3-Cyclopropylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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